
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid” is a chemical compound with the molecular formula C8H7Br2ClO . It is related to 2,6-DIBROMO-4-CHLORO-3,5-DIMETHYLPHENOL .
Molecular Structure Analysis
The molecular structure of “(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid” consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with bromine, chlorine, and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of related compound 2,6-DIBROMO-4-CHLORO-3,5-DIMETHYLPHENOL are as follows :Aplicaciones Científicas De Investigación
Catalysis: Synthesis of 9-Aryl-1,8-dioxo-octahydroxanthene Derivatives
Background: DCDBTSD is a novel N-bromo sulfonamide reagent synthesized for catalytic purposes. It plays a crucial role in the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives via a condensation reaction.
Mechanism:Applications: These derivatives find applications in:
Hydromethylation of Organic Compounds
Background: DCDBTSD has been employed in the hydromethylation sequence, particularly for methoxy-protected compounds.
Applications:One-Pot Multi-Component Reactions (MCRs) in Water
Background: DCDBTSD’s homogeneous catalytic properties make it suitable for MCRs.
Applications:- Synthesis of Heterocycles : Facilitates the one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water .
Suzuki–Miyaura Coupling
Background: The Suzuki–Miyaura cross-coupling reaction is widely used for carbon–carbon bond formation.
Applications:Safety and Hazards
Propiedades
IUPAC Name |
2-(2,6-dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2ClO3/c1-4-7(11)10(16-3-6(14)15)8(12)5(2)9(4)13/h3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPHEXOBZOOVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OCC(=O)O)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

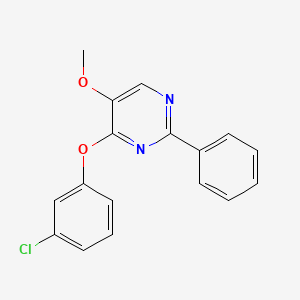
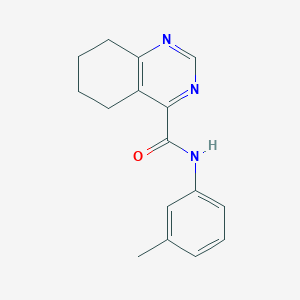
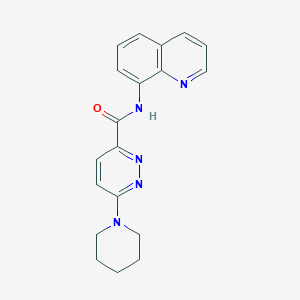
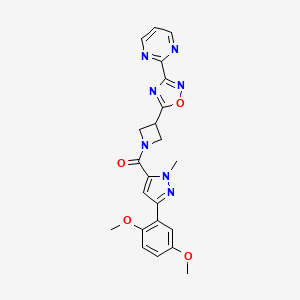

![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2433154.png)




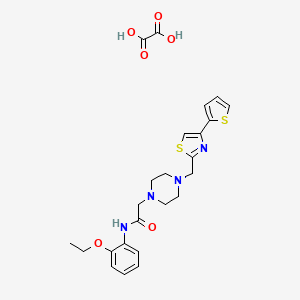
![Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2433169.png)

![Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B2433171.png)